molecular formula C12H21N5O8 B15410106 Glycyl-L-seryl-L-serylglycylglycine CAS No. 578703-71-6

Glycyl-L-seryl-L-serylglycylglycine

Cat. No.: B15410106
CAS No.: 578703-71-6
M. Wt: 363.32 g/mol
InChI Key: GQYSVQLRXNBCAE-BQBZGAKWSA-N
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Description

Glycyl-L-seryl-L-serylglycylglycine (hypothetical structure: Gly-Ser-Ser-Gly-Gly) is a synthetic pentapeptide comprising three glycine and two L-serine residues. Such peptides are often studied for their biochemical properties, including enzyme substrate activity or molecular recognition .

Properties

CAS No.

578703-71-6

Molecular Formula

C12H21N5O8

Molecular Weight

363.32 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H21N5O8/c13-1-8(20)16-7(5-19)12(25)17-6(4-18)11(24)15-2-9(21)14-3-10(22)23/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,24)(H,16,20)(H,17,25)(H,22,23)/t6-,7-/m0/s1

InChI Key

GQYSVQLRXNBCAE-BQBZGAKWSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Origin of Product

United States

Comparison with Similar Compounds

Glycylglycine (CAS 556-50-3)

  • Molecular Formula : C₄H₈N₂O₃
  • Molecular Weight : 132.12 g/mol
  • Sequence : Gly-Gly (dipeptide)
  • Key Features : Simplest peptide backbone; widely used in buffer solutions for biochemical assays due to its stability and solubility in aqueous media .

L-Serine, glycyl-L-serylglycyl- (CAS 176861-66-8)

  • Molecular Formula : C₁₀H₁₈N₄O₇
  • Molecular Weight : 306.27 g/mol
  • Sequence : Gly-Ser-Gly (tripeptide with an additional serine modification)
  • Key Features: Contains two serine residues, increasing polarity compared to glycylglycine. Potential applications in studying serine-rich protein motifs .

Glycine, L-seryl-L-α-aspartylglycyl-L-arginyl- (CAS 108608-63-5)

  • Molecular Formula : C₁₇H₃₀N₈O₉
  • Molecular Weight : 490.47 g/mol
  • Sequence : Ser-Asp-Gly-Arg (tetrapeptide)
  • Key Features : Incorporates aspartic acid (acidic) and arginine (basic), enabling ionic interactions. Larger size and charge diversity make it suitable for studying ligand-receptor binding .

L-Lysine, L-phenylalanyl-L-serylglycyl-L-arginyl-L-isoleucyl-L-prolylglycyl-L-leucylglycyl (CAS 651753-65-0)

  • Molecular Formula : C₄₇H₇₈N₁₄O₁₂
  • Molecular Weight : 1031.21 g/mol
  • Sequence: Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu-Gly (nonapeptide)
  • Key Features: Complex structure with aromatic (Phe), charged (Lys, Arg), and hydrophobic (Ile, Leu) residues. Potential therapeutic applications due to multifunctional domains .

Glycine, N-(N-(N-((benzoylthio)acetyl)glycyl)glycyl)- (CAS 103725-47-9)

  • Molecular Formula : C₁₃H₁₅N₃O₆S
  • Molecular Weight : 341.34 g/mol
  • Sequence : Synthetic derivative with benzoylthio modification
  • Key Features : Thioester group enables conjugation with drug molecules or fluorescent tags, highlighting its role in targeted delivery systems .

Structural and Functional Analysis

Amino Acid Composition and Hydrophobicity

  • Glycyl-L-seryl-L-serylglycylglycine : High hydrophilicity due to serine hydroxyls and glycine flexibility.
  • Contrast : Compounds with aromatic (e.g., Phe in ) or branched-chain residues (e.g., Leu in ) exhibit increased hydrophobicity, influencing membrane permeability.

Molecular Weight and Solubility

  • Smaller peptides like glycylglycine (132.12 g/mol) are highly soluble, while larger peptides (e.g., 1031.21 g/mol in ) may require solubilization agents. This compound (estimated ~400 g/mol) balances solubility and structural complexity.

Functional Residues

  • Serine-rich peptides (e.g., ) are prone to post-translational modifications (e.g., phosphorylation).
  • Charged residues (Asp, Arg, Lys in ) enhance interaction with nucleic acids or enzymes.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound (hypothetical) - C₁₂H₂₁N₅O₈* ~407.33 High flexibility, serine phosphorylation
Glycylglycine 556-50-3 C₄H₈N₂O₃ 132.12 Simple dipeptide, buffer applications
L-Serine, glycyl-L-serylglycyl- 176861-66-8 C₁₀H₁₈N₄O₇ 306.27 Serine-rich, polar motifs
Glycine, L-seryl-L-α-aspartylglycyl-L-arginyl- 108608-63-5 C₁₇H₃₀N₈O₉ 490.47 Charged residues, ligand binding
Benzoylthio-modified glycine derivative 103725-47-9 C₁₃H₁₅N₃O₆S 341.34 Thioester for drug conjugation

*Estimated based on amino acid composition.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Glycyl-L-seryl-L-serylglycylglycine in a laboratory setting?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing oligopeptides like this compound. Key steps include:

  • Resin Selection : Use Fmoc-protected amino acids with a Wang resin for acid-labile side-chain protection.
  • Coupling Conditions : Optimize reaction time and temperature (e.g., 25°C for 1–2 hours) with coupling agents such as HBTU/HOBt in DMF.
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : Use TFA-based cleavage cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide from the resin.
  • Validation : Document all steps rigorously to ensure reproducibility, as per guidelines for experimental reporting .

Q. How can researchers optimize purification protocols for this compound to achieve >95% purity?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is critical.

  • Column Selection : Use a C18 column with a gradient of 5–60% acetonitrile in water (0.1% TFA).
  • Parameter Optimization : Adjust flow rate (1 mL/min) and monitor UV absorption at 214 nm.
  • Post-Purification Analysis : Validate purity via MALDI-TOF mass spectrometry or LC-MS .

Q. What analytical techniques are essential for confirming the structural integrity of Glycyl-L-seryl-L-serylglycyglycine?

  • Methodological Answer : Combine multiple techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify backbone sequence and stereochemistry.
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions to detect conformational anomalies .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of Glycyl-L-seryl-L-serylglycyglycine in enzymatic interactions?

  • Methodological Answer :

  • Systematic Modifications : Synthesize analogs with substitutions at serine or glycine residues.
  • Activity Assays : Compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) using enzyme-specific substrates.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities.
  • Data Cross-Validation : Replicate findings across multiple assays (e.g., fluorescence quenching, ITC) to resolve contradictions .

Q. What experimental designs are suitable for studying the degradation kinetics of Glycyl-L-seryl-L-serylglycyglycine under physiological conditions?

  • Methodological Answer :

  • Environmental Stress Testing : Expose the peptide to varying pH (2–10), temperatures (4–37°C), and proteolytic enzymes.
  • Time-Course Analysis : Use RP-HPLC or capillary electrophoresis to quantify degradation products.
  • Mechanistic Insights : Employ FTIR or Raman spectroscopy to identify hydrolysis or oxidation pathways.
  • Safety Protocols : Follow guidelines for handling labile peptides, including cold storage (-20°C) in lyophilized form .

Q. How can researchers design robust in vitro assays to evaluate the antioxidant potential of Glycyl-L-seryl-L-serylglycyglycine?

  • Methodological Answer :

  • Radical Scavenging Assays : Use DPPH or ABTS radicals to measure IC50_{50} values.
  • Cellular Models : Apply oxidative stress (e.g., H2_2O2_2) to cell lines (e.g., HEK293) and assess viability via MTT assays.
  • Statistical Rigor : Include triplicate measurements and negative/positive controls (e.g., ascorbic acid).
  • Data Interpretation : Address variability by normalizing results to protein content or cell count .

Q. What strategies should researchers employ to resolve contradictory findings in studies involving Glycyl-L-seryl-L-serylglycyglycine?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines.
  • Experimental Replication : Repeat key experiments under standardized conditions.
  • Error Source Identification : Audit variables like peptide purity, buffer composition, or instrument calibration.
  • Collaborative Validation : Share raw data with independent labs for cross-verification .

Methodological Resources

Q. How can researchers efficiently locate peer-reviewed studies on Glycyl-L-seryl-L-serylglycyglycine using academic databases?

  • Methodological Answer :

  • Advanced Search Syntax : Use Google Scholar with Boolean operators (e.g., "Glycyl-L-seryl-L-serylglycyglycine" AND (synthesis OR stability)).
  • Filters : Limit results to the past 10 years and exclude patents.
  • Citation Tracking : Use "Cited by" features to identify seminal works.
  • Database Cross-Checking : Supplement with PubMed or Scopus for broader coverage .

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